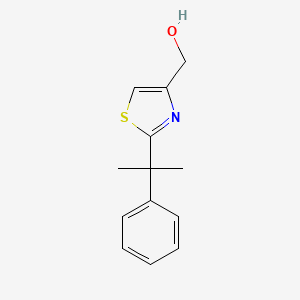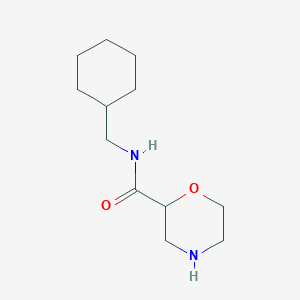
N-(cyclohexylmethyl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)morpholine-2-carboxamide: is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine, and this compound features a cyclohexylmethyl group attached to the nitrogen atom of morpholine, along with a carboxamide group at the second position of the morpholine ring. This structure imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with morpholine
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes the use of catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexylmethyl group to a cyclohexanone derivative.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, potentially influencing biological pathways and cellular processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where morpholine derivatives have shown promise. Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-(cyclohexylmethyl)morpholine-2-carboxamide depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use, such as in pharmaceuticals or industrial processes.
Comparison with Similar Compounds
Morpholine: The parent compound without the cyclohexylmethyl group.
Cyclohexylamine: A simpler amine with a cyclohexyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of cyclohexylmethyl.
Uniqueness: N-(cyclohexylmethyl)morpholine-2-carboxamide is unique due to its specific structural features, which impart distinct chemical properties compared to its simpler analogs. These features make it more suitable for certain applications where the presence of the cyclohexylmethyl group is advantageous.
This compound , its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-9-13-6-7-16-11)14-8-10-4-2-1-3-5-10/h10-11,13H,1-9H2,(H,14,15) |
InChI Key |
RAKJKCBGDLFTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)

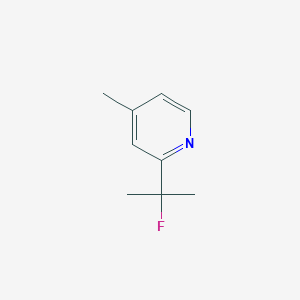
![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)
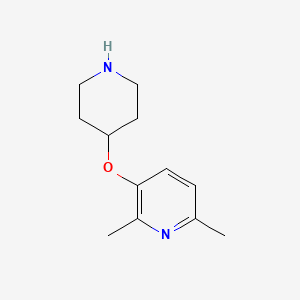
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)

![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
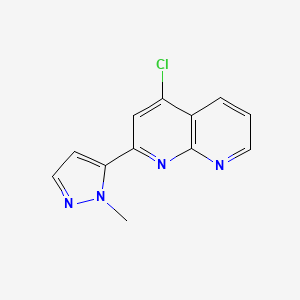
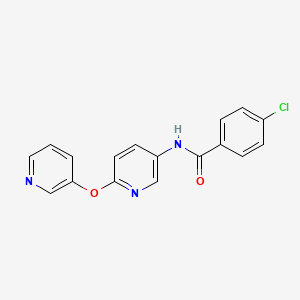
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
